molecular formula C19H15FN2O5S2 B2746961 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 895474-70-1

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No.: B2746961
CAS No.: 895474-70-1
M. Wt: 434.46
InChI Key: OTGQHTMGQASBDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazole ring substituted at the 4-position with a benzo[d][1,3]dioxol-5-yl group and at the 2-position with a propanamide linker bearing a 4-fluorophenylsulfonyl moiety. Below, we compare its structural and functional attributes with similar compounds from diverse sources.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O5S2/c20-13-2-4-14(5-3-13)29(24,25)8-7-18(23)22-19-21-15(10-28-19)12-1-6-16-17(9-12)27-11-26-16/h1-6,9-10H,7-8,11H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGQHTMGQASBDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazole ring. One common approach is the cyclization of 2-aminothiazoles with appropriate carboxylic acid derivatives. The benzo[d][1,3]dioxole moiety can be introduced through a subsequent reaction with a suitable precursor, such as a phenol derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve product purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of sulfonyl derivatives.

  • Reduction: Production of thiol derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has garnered interest in several scientific research areas:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.

  • Biology: Its biological activity has been explored in various assays, including enzyme inhibition and receptor binding studies.

  • Medicine: Potential therapeutic applications are being investigated, particularly in the fields of oncology and infectious diseases.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, leading to downstream biological effects. The exact mechanism can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Core Heterocycles and Substituents

  • Target Compound : Combines a thiazole core with benzo-dioxole and fluorophenylsulfonyl-propanamide groups.
  • Analog 1: (2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)penta-2,4-dienamide (5b, ) Shares the thiazol-2-yl and benzo-dioxole groups but replaces the sulfonyl-propanamide with a dienamide chain.
  • Analog 2 : N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31, )
    • Substitutes benzo-dioxole with a furan and places the fluorophenyl on the thiazole ring.
    • Impact : The furan’s electron-rich nature may enhance aromatic interactions, while the fluorophenyl placement alters steric effects .

Sulfonyl-Containing Analogs

  • Analog 3 : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (7–9, )
    • Features a sulfonyl group linked to a triazole ring.
    • Impact : The triazole’s tautomerism introduces dynamic structural variability absent in the target’s rigid thiazole .
  • Analog 4: (Z)-N-(4-(2-(Benzo[d][1,3]dioxol-5-yl)-1-cyanovinyl)phenyl)acetamide (29a, ) Replaces the sulfonyl-propanamide with a cyanovinyl-acetamide group. Impact: The electron-withdrawing cyano group may reduce metabolic stability compared to the sulfonyl moiety .

Key Observations :

  • High-yield syntheses (e.g., 92.7% for 5b) often use straightforward nucleophilic additions.
  • Cross-coupling reactions (e.g., Suzuki in ) may offer regioselectivity but require optimization for yield improvement.

Physicochemical and Spectral Properties

IR and NMR Signatures

  • Target Compound : Expected C=O (amide, ~1680 cm⁻¹), S=O (~1350–1200 cm⁻¹), and aromatic C-H stretches.
  • Analog 5b () : Exhibits C=O at 1663–1682 cm⁻¹ and NH stretches at 3150–3319 cm⁻¹, confirming amide formation .
  • Triazoles 7–9 () : Show C=S stretches (~1247–1255 cm⁻¹) and absence of C=O, distinguishing them from the target’s sulfonamide .

Melting Points and Solubility

  • 5c () : Melts at 157–158°C, suggesting crystalline stability .
  • 29a () : Purified via column chromatography, indicating moderate solubility in polar solvents .

Biological Activity

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18FN2O3SC_{19}H_{18}FN_2O_3S, with a molecular weight of approximately 394.48 g/mol. The compound features a thiazole ring, a benzo[d][1,3]dioxole moiety, and a sulfonamide group, which are essential for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of the thiazole ring.
  • Introduction of the benzo[d][1,3]dioxole moiety.
  • Sulfonation to incorporate the fluorophenylsulfonyl group.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing the benzo[d][1,3]dioxole structure can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : Compounds have been observed to induce G2/M phase arrest in cancer cells, leading to reduced cell division and increased apoptosis rates .
  • EGFR Inhibition : Some studies suggest that these compounds may inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy .
CompoundIC50 (µM)Cell Line
Doxorubicin7.46HepG2
This compoundTBDTBD

Antimicrobial Activity

In addition to anticancer effects, this compound may exhibit antimicrobial properties. The thiazole and dioxole components are known for enhancing biological activity through enzyme inhibition or modulation of signaling pathways involved in microbial resistance.

The mechanisms underlying the biological activities of this compound include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes critical for tumor growth and microbial survival.
  • Apoptosis Induction : By modulating apoptotic pathways, it can promote cell death in malignant cells.
  • Signal Pathway Modulation : It may interfere with signaling pathways that regulate cell proliferation and survival.

Case Studies

Several studies have focused on the biological evaluation of benzodioxole derivatives similar to this compound:

  • A study demonstrated that derivatives with similar structures showed promising anticancer activity against HepG2 and HCT116 cell lines with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • Another investigation highlighted the antioxidant properties of benzodioxole derivatives, suggesting their potential role in reducing oxidative stress in cancer cells .

Q & A

Q. What are the critical steps in synthesizing N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide?

  • Methodological Answer : Synthesis involves sequential functionalization of the thiazole core. Key steps include:
  • Cyclization : Formation of the thiazole ring via condensation of 2-aminothiazole derivatives with benzo[d][1,3]dioxol-5-yl precursors under controlled pH and temperature (DMF or DMSO as solvents) .
  • Sulfonylation : Introduction of the 4-fluorophenyl sulfonyl group using sulfonyl chlorides in the presence of triethylamine to scavenge HCl .
  • Purification : Column chromatography (e.g., silica gel) or recrystallization (ethanol-DMF mixtures) to achieve >95% purity .
  • Validation : Confirm structure via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :
  • Spectroscopy : 1^1H NMR (e.g., δ 7.8–8.2 ppm for thiazole protons) and 13^13C NMR (e.g., 165–170 ppm for carbonyl groups) verify substituent positions .
  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity; retention times are compared against standards .
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]+^+ expected for C20_{20}H16_{16}FNO5_5S2_2) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (tolerance ±0.3%) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yield?

  • Methodological Answer :
  • Temperature : Thiazole cyclization is exothermic; maintain 60–80°C to prevent side reactions (e.g., over-sulfonylation) .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for sulfonylation efficiency .
  • Catalysis : Use Pd catalysts (e.g., Suzuki coupling) for aryl boronic acid integration in analogous compounds .
  • Kinetic Monitoring : Track reaction progress via TLC (Rf_f = 0.3–0.5 in ethyl acetate/hexane) to terminate at maximum intermediate conversion .

Q. How should researchers address contradictory biological activity data in cell-based assays?

  • Methodological Answer :
  • Assay Validation : Replicate experiments using standardized protocols (e.g., MTT assay for cytotoxicity, IC50_{50} calculations) .
  • Solubility Checks : Ensure DMSO concentration ≤0.1% to avoid solvent interference; use surfactants (e.g., Tween-80) for hydrophobic compounds .
  • Structural Analog Comparison : Test derivatives (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to isolate pharmacophore contributions .
  • Target Engagement : Validate binding to purported targets (e.g., KPNB1) via surface plasmon resonance (SPR) or fluorescence polarization .

Q. What strategies are recommended for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with substituted thiazoles (e.g., methylthiazole) or benzo[d][1,3]dioxol-5-yl replacements (e.g., dimethoxyphenyl) .
  • Functional Group Scanning : Replace the sulfonyl group with carbonyl or phosphonate to assess electronic effects .
  • Bioisosterism : Substitute the 4-fluorophenyl group with trifluoromethyl or thiophene for improved metabolic stability .
  • Data Clustering : Use principal component analysis (PCA) to correlate substituent properties (logP, polar surface area) with activity .

Q. Which computational methods are suitable for predicting target interactions?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to targets (e.g., cyclooxygenase-2) with flexible side chains .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .
  • QSAR Modeling : Develop 2D/3D-QSAR models using descriptors like Moriguchi octanol-water partition coefficients (logP) .

Q. How can low solubility in aqueous buffers be mitigated during in vitro assays?

  • Methodological Answer :
  • Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance dissolution without cytotoxicity .
  • Prodrug Design : Introduce phosphate or ester groups to increase hydrophilicity, followed by enzymatic cleavage in assays .
  • Nanoformulation : Encapsulate in liposomes (70–100 nm diameter) or polymeric nanoparticles (PLGA) for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.